Probenecid-d7
Description
Significance of Deuterated Analogs in Modern Chemical Biology and Pharmaceutical Sciences
Deuterated compounds are increasingly recognized for their stability and bioavailability advantages in the pharmaceutical landscape. This minor structural modification can enhance the metabolic stability of drug molecules, potentially reducing dosing frequency and improving safety profiles. pharmaffiliates.comresearchgate.net Deuterium (B1214612) labeling can also help extend the lifecycle of existing drugs and improve target selectivity and pharmacokinetics. pharmaffiliates.com Deuterated compounds are widely used for elucidating the metabolism of most small molecule drugs. acs.org Beyond drug development, deuterated compounds are crucial in analytical method development and impurity profiling, particularly in mass spectrometry calibration and as internal standards in quantitative bioanalysis. pharmaffiliates.com They also find applications in stability studies and metabolite tracking. pharmaffiliates.com
Rationale for Deuteration of Small Molecules for Research Applications
The rationale behind deuterating small molecules for research applications stems primarily from the kinetic isotope effect (KIE). Replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can slow down enzymatic cleavage of that bond because the C-D bond is stronger than the C-H bond. musechem.commdpi.com This difference in bond strength can significantly impact the metabolic fate of a molecule, leading to altered pharmacokinetic properties such as increased half-life and reduced clearance. researchgate.netnih.govacs.orgbioscientia.de In research, this controlled alteration of metabolic pathways is invaluable for studying drug metabolism, identifying metabolites, and understanding the mechanisms of drug action and disposition. mdpi.comclearsynth.comresearchgate.net Deuterium labeling allows for precise tracking and quantification of compounds and their metabolites within biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). clearsynth.cominvivochem.com This is beneficial for studying drug metabolism dynamics (ADME: Absorption, Distribution, Metabolism, and Excretion) and can help verify drug mechanisms and evaluate unexpected side effects. invivochem.com
Overview of Probenecid-d7's Role as a Research Compound
This compound is a deuterium-labeled analog of probenecid (B1678239). medchemexpress.commedchemexpress.commedchemexpress.com Probenecid is a benzoic acid derivative known for its ability to inhibit organic anion transporters (OATs) and activate the transient receptor potential (TRP) channel TRPV2. caymanchem.comnih.gov It is also a uricosuric agent, increasing uric acid excretion. nih.govwikipedia.orgfishersci.bedrugbank.com In research, this compound serves a critical role, primarily as a stable isotope-labeled internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). invivochem.commedchemexpress.commedchemexpress.comcaymanchem.comnih.gov The use of stable isotope labels like this compound as internal standards is essential for accurate and reproducible quantification of the non-labeled analog, probenecid, in complex biological matrices such as human serum. invivochem.commedchemexpress.comcaymanchem.comnih.gov They help to improve analysis accuracy, reproducibility, and reduce matrix effect interference in mass spectrometry analysis. invivochem.commedchemexpress.com
Research findings highlight the utility of this compound in quantitative bioanalysis. For instance, a low-volume LC/MS method for concurrently analyzing phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum utilized Probenecid-d14 (a more heavily deuterated form) as an internal standard to enhance the limit of quantification and bolster the reliability of therapeutic drug monitoring. nih.gov While this specific study used Probenecid-d14, it exemplifies the application of deuterated probenecid analogs as internal standards in quantitative research. The principle remains the same for this compound, which would be used to quantify non-labeled probenecid.
The use of this compound as an internal standard is based on the fact that its chemical properties and chromatographic behavior are very similar to those of probenecid, while its mass-to-charge ratio (m/z) is distinct due to the incorporated deuterium atoms. This mass difference allows mass spectrometry to differentiate between the analyte (probenecid) and the internal standard (this compound), enabling accurate quantification even with variations in sample preparation or instrument response.
Interactive Data Table: Use of Deuterated Probenecid in LC-MS Analysis
| Analyte | Internal Standard | Application in Research | Analytical Technique | Reference |
| Probenecid | This compound | Internal Standard for quantification | LC-MS, GC-MS | invivochem.commedchemexpress.commedchemexpress.comcaymanchem.com |
| Probenecid | Probenecid-d14 | Internal Standard for quantification in human serum | TQ LC/MS | nih.gov |
Detailed research findings involving this compound specifically as a research compound are primarily focused on its application as an internal standard in analytical methods for quantifying probenecid in various studies, including those evaluating pharmacokinetics. nih.gov While probenecid itself has been the subject of numerous pharmacokinetic and pharmacodynamic studies wikipedia.orgmims.comnih.gov, the role of this compound is centered on providing the analytical accuracy required for these investigations.
The PubChem CID for Probenecid is 4911. nih.govwikipedia.orgfishersci.beguidetopharmacology.org The PubChem CID for this compound is not explicitly available in the search results, but it is identified as a deuterium-labeled analog of Probenecid (CID 4911). medchemexpress.commedchemexpress.com
Properties
Molecular Formula |
C13H12D7NO4S |
|---|---|
Molecular Weight |
292.4 |
Origin of Product |
United States |
Synthesis and Characterization of Probenecid D7
Synthetic Methodologies for Deuterium (B1214612) Incorporation
The synthesis of deuterium-labeled compounds like Probenecid-d7 requires specific methodologies to introduce deuterium atoms into the desired positions of the molecule. Two primary approaches for deuterium incorporation are typically utilized: synthesis using deuterated precursors and hydrogen-deuterium exchange reactions google.com.
Regioselective Deuteration Strategies
Achieving regioselectivity in deuteration is crucial to ensure that deuterium atoms are incorporated at specific, intended positions within the Probenecid (B1678239) molecule, leading to this compound with the deuterium atoms located on particular hydrogen-bearing carbons. Regioselective deuteration can be challenging, especially within complex molecules containing multiple C-H bonds chinesechemsoc.org.
Research into deuteration methodologies has explored various strategies to control the site of deuterium incorporation. One approach involves transition metal-catalyzed hydrogen isotope exchange (HIE) reactions, which have been well-established for the deuterium labeling of aromatic C(sp²)–H bonds chinesechemsoc.org. However, direct HIE on aliphatic substrates, such as the propyl chains in Probenecid, remains less developed and is often limited to specific types of C(sp³)–H bonds (e.g., α-oxy, α-thioxy, α-amino, benzylic, and acidic C(sp³)–H bonds) chinesechemsoc.org.
Recent advancements in deuteration techniques include photoinduced radical reactions and metal-catalyzed methods that aim for site-selective deuterium incorporation chinesechemsoc.orgresearchgate.netnih.gov. For example, some methods utilize specific catalysts and deuterium sources (like D₂O) to achieve regioselective hydrogen-deuterium exchange rsc.orgresearchgate.net. One study demonstrated the late-stage deuteration of bioactive molecules, including Probenecid, using a manganese-catalyzed ortho-selective deuteration of aromatic amides with D₂O, yielding products with good to excellent deuterium incorporation at specific positions rsc.org. Another approach involves reductive deutero-amination reactions, which can achieve site-selective deuterium incorporation at the α-position to a nitrogen heteroatom nih.gov. While these methods offer potential routes for regioselective deuteration of molecules like Probenecid, the specific strategies employed for achieving the d7 labeling pattern in this compound would depend on the targeted positions of deuteration.
Reaction Pathways and Yield Optimization
The specific reaction pathway for synthesizing this compound would involve either the synthesis of the molecule using starting materials that are already deuterated at the desired positions or by performing hydrogen-deuterium exchange reactions on a Probenecid precursor or Probenecid itself google.com.
The synthesis of non-deuterated Probenecid typically involves the reaction of 4-carboxybenzenesulfonamide with n-propyl bromide in the presence of a base like sodium hydroxide (B78521) google.com. An alternative water-phase synthetic method involves reacting 4-aminobenzoic acid through diazotization and sulfonyl chlorination to obtain 4-carboxyl benzene (B151609) sulfonyl chloride, which then reacts with dipropylamine (B117675) google.com. To synthesize this compound, deuterated analogs of these precursors (e.g., deuterated n-propyl bromide or deuterated dipropylamine) or deuterated solvents and reagents for exchange reactions would be necessary.
Optimization of the reaction conditions, including temperature, reaction time, solvent, and catalyst (if used), is critical to maximize the yield of this compound and ensure the desired level of deuterium incorporation researchgate.net. Yield optimization in deuteration reactions often focuses on minimizing back-exchange of deuterium with hydrogen from the solvent or other reagents researchgate.net.
Isotopic Purity and Enrichment Assessment
Isotopic purity and enrichment are critical parameters for characterizing deuterium-labeled compounds like this compound rsc.orgnih.govresearchgate.net. Isotopic enrichment refers to the mole fraction of the stable isotope (deuterium) at specific sites within the molecule, expressed as a percentage isotope.com. Isotopic purity, sometimes used interchangeably with enrichment, particularly in the context of a labeled compound, refers to the percentage of molecules that contain the intended number of deuterium atoms at the specified positions rsc.orgisotope.com.
Assessing isotopic purity and enrichment is essential to confirm the success of the deuteration reaction and to ensure the compound meets the required specifications for its intended use rsc.orgrsc.org. For a compound labeled with 'n' deuterium atoms (e.g., this compound), the isotopic purity indicates the percentage of molecules that are the d_n species (e.g., d7). The remaining percentage would consist of isotopologues with fewer or more deuterium atoms (e.g., d6, d8) isotope.com.
Methods for assessing isotopic purity and enrichment are discussed in Section 2.3 and typically involve mass spectrometry and nuclear magnetic resonance spectroscopy rsc.orgrsc.orgnih.govresearchgate.net.
Spectroscopic and Chromatographic Methods for Structural Confirmation and Isotopic Verification
Spectroscopic and chromatographic methods are indispensable for confirming the structure of this compound and verifying its isotopic composition and purity rsc.orgrsc.orgnih.govresearchgate.netplos.org.
Mass Spectrometry (MS): Mass spectrometry is a primary technique for verifying the isotopic enrichment and purity of deuterated compounds rsc.orgrsc.orgnih.govresearchgate.net. High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-HR-MS), allows for the precise determination of the molecular weight of the labeled compound and the identification and quantification of different isotopologues (molecules with varying numbers of deuterium atoms) rsc.orgrsc.orgnih.govresearchgate.net. By analyzing the isotopic cluster in the mass spectrum, the percentage of molecules containing a specific number of deuterium atoms can be calculated, providing a measure of isotopic purity rsc.orgrsc.org. LC-ESI-HR-MS has been proposed as a strategy to determine both isotopic enrichment and structural integrity rsc.orgrsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for confirming the structural integrity of this compound and, importantly, for verifying the positions of deuterium incorporation rsc.orgrsc.orgplos.org.
¹H NMR shows the signals for the hydrogen atoms remaining in the molecule. The absence or significant reduction in the intensity of signals corresponding to the positions where deuterium was intended to be incorporated confirms successful deuteration at those sites rsc.org.
²H NMR directly detects the deuterium atoms, providing signals that indicate the specific positions within the molecule where deuterium is present rsc.orgrsc.org.
NMR can also provide insights into the relative percent isotopic purity at specific sites rsc.org.
Chromatographic Methods: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are used to assess the chemical purity of this compound and to separate it from any potential impurities or unreacted starting materials plos.orgrsc.orgrsc.orgnih.govresearchgate.net. When coupled with MS (LC-MS or UPLC-MS), these methods allow for the separation of the labeled compound before mass analysis, which can be particularly useful for analyzing complex mixtures or samples with matrix effects nih.govrsc.orgrsc.orgnih.govresearchgate.net. Reverse phase chromatography using LC/MS has been employed for the analysis of Probenecid rsc.orgrsc.orgnih.gov.
Advanced Analytical Methodologies Utilizing Probenecid D7
Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The application of Probenecid-d7 as a stable isotope internal standard in quantitative bioanalysis is based on the fundamental principle that the labeled standard behaves nearly identically to the unlabeled analyte throughout the analytical process. nih.govnih.gov This includes similar extraction efficiency from complex biological matrices, comparable ionization characteristics during mass spectrometry, and similar chromatographic retention times. nih.gov By adding a known and constant amount of this compound to all calibration standards, quality control samples, and study samples, it is possible to compensate for variations that may occur during sample preparation, matrix effects, and instrumental analysis. nih.govsimsonpharma.com This compensation is crucial for achieving accurate and reproducible quantification of the target analyte in biological samples. nih.govsimsonpharma.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a predominant analytical technique in bioanalysis due to its high specificity, sensitivity, and throughput. nih.gov this compound is particularly well-suited for use as an internal standard in LC-MS/MS methods developed for the quantification of probenecid (B1678239). In such methodologies, the chromatographic separation ensures that probenecid and this compound elute at or near the same retention time, while the mass spectrometer distinguishes them based on their mass difference. The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions (the protonated molecule, for example) and monitoring of characteristic fragment ions for both the analyte and the internal standard, providing a high degree of selectivity and minimizing potential interferences from the biological matrix.
Studies utilizing deuterated probenecid analogs, such as probenecid-d14, as internal standards in LC-MS/MS methods for quantifying probenecid in human serum have demonstrated the effectiveness of this approach. These methods typically involve sample preparation steps like protein precipitation, followed by reversed-phase LC separation and detection by triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode. The co-elution of the analyte and its stable isotope-labeled internal standard ensures that they experience similar ionization conditions and matrix effects, allowing the internal standard to effectively correct for variations. nih.gov
Development and Validation of Bioanalytical Assays
The development and validation of bioanalytical assays for the quantification of drugs and their metabolites in biological matrices are critical steps in supporting preclinical and clinical studies. This compound plays a vital role in the validation of bioanalytical methods for probenecid by serving as the internal standard. Bioanalytical method validation (BMV) is a process that demonstrates that a particular method is reliable and reproducible for its intended use. Regulatory guidelines provide specific criteria for validating parameters such as accuracy, precision, sensitivity, selectivity, linearity, recovery, and stability.
Assay Performance Characteristics (e.g., Sensitivity, Selectivity)
The inclusion of this compound as an internal standard is instrumental in establishing and verifying key assay performance characteristics. Sensitivity, typically represented by the lower limit of quantification (LLOQ), is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. While the inherent sensitivity of the method is dependent on the instrument and chromatographic conditions, the use of a stable isotope internal standard helps ensure that the LLOQ is robust and not compromised by matrix effects or other variations. nih.gov
Selectivity, the ability of the method to measure the analyte accurately in the presence of other components in the sample, is also evaluated during validation. This involves analyzing blank matrix samples with and without the internal standard to ensure that no endogenous peaks interfere with the detection of either the analyte or this compound. The distinct mass of this compound, combined with the selectivity of LC-MS/MS, provides a high level of confidence in the selectivity of the assay for probenecid.
Robustness and Inter-laboratory Transferability Considerations
Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. Inter-laboratory transferability assesses the method's performance when implemented in different laboratories. The use of this compound as an internal standard contributes significantly to the robustness and transferability of a bioanalytical assay for probenecid. nih.govsimsonpharma.com
Because this compound undergoes the same sample preparation and chromatographic separation as probenecid, minor variations in these steps are compensated for by the internal standard, leading to more consistent results. nih.gov This inherent correction mechanism makes the method less susceptible to small deviations that might occur within a single laboratory or when the method is transferred to another laboratory. Successful inter-laboratory cross-validation studies, although not specifically detailed for this compound in the provided results, are a common way to demonstrate the transferability of bioanalytical methods utilizing stable isotope internal standards.
Mechanistic Investigations of Drug Transporters Using Probenecid D7
Elucidation of Organic Anion Transporter (OAT) Function and Inhibition Kinetics
Probenecid (B1678239) is a widely recognized inhibitor of organic anion transporters (OATs), a family of proteins crucial for the transport of a diverse range of organic anions, including many drugs and endogenous compounds. Studies utilizing probenecid have significantly contributed to elucidating the function and inhibition kinetics of these transporters. Probenecid-d7, as a labeled form, is employed in research to support these investigations, particularly in quantifying transporter activity and studying drug-transporter interactions.
In Vitro Cellular and Vesicular Uptake Studies
In vitro studies employing cellular and vesicular models have been instrumental in characterizing OAT-mediated transport and its inhibition by compounds like probenecid. These studies typically involve measuring the uptake of known OAT substrates into cells or membrane vesicles overexpressing specific OAT subtypes. The reduction in substrate uptake in the presence of probenecid indicates inhibition of the transporter. This compound can be used in these assays, often as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC/MS), to accurately quantify substrate or inhibitor concentrations and assess transporter activity. researchgate.netrsc.orgnih.govgenecards.org For instance, studies have shown that probenecid can significantly decrease the uptake of certain compounds by OAT1 and OAT3 in cell lines overexpressing these transporters.
Characterization of Competitive and Non-Competitive Inhibition Mechanisms
Probenecid is primarily known as a competitive inhibitor of OATs, meaning it competes with endogenous substrates and other drugs for binding to the transporter's active site. researchgate.netnih.gov Kinetic studies, often involving varying concentrations of both the substrate and the inhibitor, are performed to determine the nature of the inhibition. Analysis of uptake data in the presence and absence of probenecid allows for the calculation of inhibition constants (Ki) and the determination of whether the inhibition is competitive, non-competitive, or uncompetitive. While the specific kinetics of this compound have not been detailed separately from probenecid in the consulted literature, its structural similarity suggests it would exhibit similar competitive inhibition characteristics.
Interaction Profiling with Specific Transporter Subtypes (e.g., OAT1, OAT3, URAT1)
Probenecid interacts with several OAT subtypes, with notable affinity for OAT1 and OAT3, which are predominantly expressed in the kidney and play significant roles in the renal excretion of organic anions. rsc.org It also inhibits URAT1 (SLC22A12), a transporter involved in uric acid reabsorption in the kidney. rsc.org Studies have investigated the inhibitory potency of probenecid against these specific transporters using various in vitro systems. For example, probenecid has been shown to potently inhibit the uptake of probe substrates for OAT1 and OAT3 in human kidney slices. This compound can be utilized in such profiling studies, leveraging its isotopic label for accurate measurement in complex biological matrices.
Investigation of Interactions with Other Drug Transport Proteins (e.g., MRPs, OATPs)
Beyond OATs, probenecid has also been shown to interact with other drug transport proteins, including some members of the ATP-binding cassette (ABC) transporter family, such as multidrug resistance-associated proteins (MRPs), and organic anion transporting polypeptides (OATPs). rsc.org These interactions can influence the pharmacokinetics and disposition of co-administered drugs. For instance, probenecid has been found to inhibit MRP4, affecting the transport of certain compounds across biological barriers. While the primary focus of probenecid's interaction is on OATs, its effects on other transporters highlight its utility as a broad transporter inhibitor in research. This compound can be used in studies investigating these broader interactions, particularly in quantitative analyses.
High-Throughput Screening Assays for Transporter Modulators
Given its established activity as a transporter inhibitor, probenecid (and by extension, this compound in analytical contexts) is a valuable tool in the development and validation of high-throughput screening (HTS) assays aimed at identifying novel transporter modulators. These assays are designed to rapidly screen large libraries of compounds for their ability to inhibit or activate specific transporters. Probenecid can be used as a positive control in HTS assays for OATs and other sensitive transporters to validate the assay's ability to detect inhibitory activity. The use of labeled internal standards like this compound is crucial in HTS assays coupled with mass spectrometry for accurate and high-throughput quantification of transporter substrates and potential modulators.
Application of Probenecid D7 in Metabolic Research and Pathway Elucidation
In Vitro Metabolic Stability Studies in Preclinical Models (e.g., liver microsomes, hepatocytes from non-human species)
In vitro metabolic stability studies are fundamental in preclinical drug development to assess how a compound is likely to be metabolized in the body nih.govnuvisan.comsrce.hr. These studies commonly utilize liver microsomes and isolated hepatocytes from various species, such as rats, mice, monkeys, mini-pigs, and dogs, as these preparations contain the key enzymes responsible for drug biotransformation, particularly cytochrome P450 (CYP) enzymes nih.govnuvisan.comevotec.commttlab.eu.
Probenecid (B1678239) is known to undergo extensive metabolism, primarily in the liver, involving modifications to its side chain nih.govmedchemexpress.com. Studies using rat, mouse, and human liver preparations have shown that probenecid metabolism includes mono-N-depropylation and hydroxylation at the 2- and 3-positions of the propyl chains medchemexpress.com.
In metabolic stability assays, Probenecid-d7 can be incubated with liver microsomes or hepatocytes from preclinical species. The disappearance of the parent compound over time is monitored, typically using liquid chromatography-mass spectrometry (LC-MS) nih.govmedchemexpress.com. The rate of depletion provides a measure of the compound's metabolic stability, often expressed as half-life (t₁/₂) or intrinsic clearance (CLint) nih.govsrce.hrmttlab.eu. By comparing the metabolic stability of this compound to that of unlabeled probenecid in these systems, researchers can assess the impact of deuterium (B1214612) substitution on the metabolic rate. While specific quantitative data for this compound's metabolic stability in preclinical models were not detailed in the consulted sources, such studies are routinely performed to understand potential species differences and predict in vivo clearance nuvisan.comsrce.hrmttlab.eu.
Additionally, this compound can be used as a stable isotope-labeled internal standard in LC-MS methods for the quantification of unlabeled probenecid and its metabolites in biological matrices from in vitro or in vivo studies medchemexpress.commdpi.comresearchgate.netrsc.org. The use of a labeled internal standard like this compound helps improve the accuracy and reproducibility of the analytical method by compensating for variations during sample preparation and analysis medchemexpress.commdpi.com.
Identification and Characterization of Deuterated Metabolites
Stable isotope labeling is invaluable for the identification and characterization of drug metabolites medchemexpress.commdpi.com. When this compound is used in metabolism studies, its metabolites will retain the deuterium label(s). Analyzing biological samples (such as incubation mixtures from in vitro studies or biological fluids from in vivo experiments) using mass spectrometry allows for the detection of ions corresponding to the deuterated parent compound and its deuterated metabolites medchemexpress.commdpi.com.
The mass difference between the deuterated metabolites and potential endogenous interfering compounds or metabolites of unlabeled probenecid (if present) simplifies the identification process medchemexpress.commdpi.com. For instance, if this compound is metabolized by N-depropylation, the resulting metabolite will have a predictable mass based on the loss of a deuterated propyl group. Hydroxylation of the deuterated propyl chains would similarly result in metabolites with characteristic mass increases due to the addition of an oxygen atom, while retaining the deuterium label(s) in the remaining propyl chain.
Mass spectrometry techniques, such as LC-MS/MS, can provide structural information about the deuterated metabolites by analyzing their fragmentation patterns nih.govmedchemexpress.com. Comparing the fragmentation of a deuterated metabolite to that of the unlabeled parent compound or synthetic standards can help confirm the site(s) of metabolism. The use of this compound facilitates the confident identification of metabolites, even those present at low concentrations, by distinguishing them from background noise and endogenous compounds medchemexpress.commdpi.com.
Elucidation of Enzymatic Pathways Involved in Probenecid Biotransformation
Probenecid's biotransformation involves enzymatic pathways, primarily mediated by microsomal oxidative enzymes medchemexpress.com. Studies have indicated the involvement of multiple forms of these enzymes in its metabolism medchemexpress.com.
Using this compound in conjunction with selective enzyme inhibitors or in studies utilizing recombinant enzymes can help elucidate the specific enzymes responsible for its various metabolic transformations. For example, if the rate of metabolism of this compound to a specific deuterated metabolite is significantly inhibited by a known inhibitor of a particular CYP enzyme, it suggests that enzyme is involved in that metabolic step.
Furthermore, by studying the metabolism of this compound in liver microsomes or hepatocytes from different species with varying enzyme expression profiles, researchers can gain insights into species-specific metabolic pathways and the enzymes involved nuvisan.comevotec.commttlab.eu. While specific enzymatic pathways for this compound were not detailed, studies on unlabeled probenecid indicate that microsomal enzymes are key players in its oxidation medchemexpress.com. The use of the deuterated analog allows for precise tracking of the substrate and product, enhancing the ability to characterize the enzymatic reactions involved.
Use in Deuterium Kinetic Isotope Effect Studies for Mechanistic Metabolism Research
Deuterium kinetic isotope effect (KIE) studies utilize the difference in reaction rates between a molecule containing hydrogen and its analog where one or more hydrogen atoms are replaced by deuterium chemrxiv.org. A primary KIE is observed when the breaking of a bond to the isotopically substituted atom (C-H vs. C-D) is the rate-determining step of an enzymatic reaction chemrxiv.org. Substituting hydrogen with deuterium can slow down the reaction rate because the C-D bond is stronger than the C-H bond evotec.comchemrxiv.org.
This compound, with deuterium atoms at specific positions, can be used in KIE studies to investigate the mechanism of probenecid metabolism, particularly oxidative metabolism involving C-H bond cleavage. By comparing the metabolic rate of unlabeled probenecid to that of this compound, a KIE can be calculated (kH/kD) chemrxiv.org. A significant KIE (typically greater than 2) suggests that the cleavage of the deuterated C-D bond (which corresponds to a C-H bond in the unlabeled compound) is at least partially rate-limiting in the metabolic step chemrxiv.org.
Such studies with this compound can provide valuable information about the rate-determining step of specific metabolic reactions, the involvement of particular enzymes, and the nature of the transition state chemrxiv.orgnih.gov. For instance, if deuteration at a specific position on the propyl chain significantly reduces the rate of hydroxylation at that position, it indicates that the enzymatic oxidation involves the cleavage of the C-H bond at that site as a rate-limiting step. While specific KIE data for this compound were not found, the principle of using deuterium labeling to probe reaction mechanisms and potentially influence metabolic rates is well-established in drug metabolism research evotec.comchemrxiv.org.
Methodological Advancements and Future Research Directions
Role of Probenecid-d7 in Advancing Bioanalytical Science
The integration of this compound has significantly advanced bioanalytical science, primarily through its application as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). The use of SIL-IS is considered a highly recommended approach in quantitative bioanalysis due to their nearly identical chemical and physical properties to the unlabeled analyte, Probenecid (B1678239) researchgate.netscispace.com. This similarity ensures that the SIL-IS behaves analogously to the analyte during sample preparation and chromatographic separation, effectively compensating for variations and potential errors introduced during these steps, as well as instrumental drift in the mass spectrometer scispace.comscioninstruments.comresearchgate.net.
Stable isotope labels, including deuterium (B1214612), are utilized as internal standards in mass spectrometry analysis to enhance analytical accuracy and reproducibility and mitigate matrix effect interference medchemexpress.cominvivochem.com. Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. By using a deuterated analog like this compound, which co-elutes with unlabeled probenecid, these matrix effects can be effectively standardized researchgate.net.
While stable isotope-labeled internal standards are generally considered the first choice for improving assay performance in quantitative bioanalytical LC-MS assays, it is noted that deuterium-labeled compounds can, in some instances, exhibit unexpected behavior, such as slight differences in retention times or recoveries compared to the analyte scispace.com. However, when the SIL-IS has identical chemical properties to the analyte, it can effectively account for assay problems related to stability, recovery, and ion suppression scispace.com. The precision of analytical methods has been shown to improve significantly with the implementation of SIL internal standards compared to using analogous internal standards scispace.com.
The application of LC-MS, often coupled with internal standards, is a widely utilized method in various areas, including therapeutic drug monitoring nih.gov. The development of sensitive and accurate LC/MS methods for the simultaneous quantification of compounds like probenecid in biological matrices highlights the importance of appropriate internal standards nih.govrsc.org.
Integration into Preclinical Pharmacokinetic and Pharmacodynamic Research Models (Non-Human)
Isotope-labeled compounds, such as this compound, play a crucial role in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) research models, particularly in non-human studies. Stable isotope labels enable the non-invasive tracking of the distribution, transformation, and clearance of compounds and their metabolites within the body, which is highly beneficial for studying pharmacometabolic kinetics, commonly referred to as ADME (Absorption, Distribution, Metabolism, Excretion) medchemexpress.cominvivochem.com.
By using compounds with stable isotope labels at specific positions in animal models, researchers can gain insights into drug mechanisms and evaluate potential effects medchemexpress.cominvivochem.com. Isotope labeling can reveal specific steps in metabolic pathways medchemexpress.cominvivochem.com. While the search results did not provide specific data tables on the preclinical PK/PD of this compound in non-human models, the general principle of using stable isotopes in animal ADME studies is well-established medchemexpress.cominvivochem.com.
Probenecid itself has been studied in animal models to understand its pharmacological effects. For instance, research in mice has investigated the cardiac effects of probenecid, demonstrating a positive inotropic effect mediated by TRPV2 channels in cardiomyocytes nih.gov. Preclinical animal studies have also been conducted to evaluate the nephroprotective effect of probenecid when co-administered with other drugs, such as cidofovir (B1669016) europa.eu. The use of a deuterated analog like this compound in such studies would allow for more precise quantification of the parent compound and its metabolites, aiding in the detailed understanding of its PK profile and its interaction with other compounds in non-human systems.
Development of Novel Isotopic Probes and Tracer Methodologies
This compound contributes to the development of novel isotopic probes and tracer methodologies. Stable isotope labels are fundamental to tracing the fate of compounds and their metabolites within biological systems medchemexpress.cominvivochem.com. By incorporating stable isotopes like deuterium into the structure of probenecid, this compound acts as a tracer that can be distinctly identified and quantified using techniques like mass spectrometry medchemexpress.cominvivochem.com.
The use of isotope labeling allows for the differentiation between endogenous and exogenous metabolites, which helps reduce false positives and improves the accuracy of quantification and the reconstruction of metabolic pathways medchemexpress.cominvivochem.com. Stable isotope-resolved metabolomics (SIRM) is a powerful methodology that utilizes stable isotopes to study cellular metabolic networks, identify key metabolic nodes, and understand regulatory mechanisms medchemexpress.cominvivochem.com. This compound, as a labeled metabolite or a probe molecule, can be integrated into SIRM studies to investigate metabolic pathways it influences, such as those involving organic anion transporters (OATs), which are known targets of probenecid caymanchem.comwikipedia.org.
The development of novel isotopic probes and tracer methodologies is crucial for gaining a deeper understanding of complex biological processes, drug metabolism, and the interactions of compounds within living systems. Deuterated compounds like this compound are essential components in the expanding toolkit for such investigations.
Computational Modeling and Simulation Informed by Deuterated Compound Data
Data obtained from studies utilizing deuterated compounds like this compound can inform and enhance computational modeling and simulation efforts in biology and pharmacology. Computational modeling involves using computers to simulate complex systems based on mathematical and physical principles nih.gov. These models can help predict drug behavior, understand biological pathways, and analyze complex interactions nih.govtandfonline.comnih.gov.
Quantitative data on the concentration and metabolic fate of this compound, obtained from bioanalytical studies, can be used to build and validate computational models of drug absorption, distribution, metabolism, and excretion. While general computational methods are used to analyze drug metabolism and genetic factors influencing it in model organisms like mice tandfonline.com, specific instances of this compound data directly informing such models were not explicitly detailed in the search results. However, the precise quantification offered by using a stable isotope-labeled internal standard like this compound provides high-quality data that is essential for developing accurate and robust computational models of pharmacokinetic behavior.
Computational modeling is also applied in systems biology to integrate various layers of biological data and understand complex biological networks daad.demetabolomicsconference.comnih.gov. Data from metabolomics studies utilizing stable isotopes can contribute to the construction and refinement of metabolic network models daad.demetabolomicsconference.comnih.gov. As this compound can be used in metabolomics studies, the data generated could indirectly inform computational models aimed at understanding the metabolic impact of probenecid or the pathways it affects.
Emerging Applications in Systems Biology and Metabolomics Research
This compound has emerging applications within the fields of systems biology and metabolomics research. Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, provides a snapshot of the cellular state and can reveal insights into biological processes and responses to stimuli metabolomicsconference.com. Systems biology aims to understand biological systems as integrated networks of interacting components metabolomicsconference.com.
Stable isotope-resolved metabolomics (SIRM), which can utilize labeled compounds like this compound, is a key technique in systems biology for studying cellular metabolic networks and identifying crucial metabolic nodes and regulatory mechanisms medchemexpress.cominvivochem.com. By introducing a labeled compound like this compound into a biological system, researchers can trace its metabolic fate and observe its effects on the endogenous metabolome. This provides valuable data for understanding how probenecid interacts with metabolic pathways and transporters, such as OATs caymanchem.comwikipedia.org.
The integration of metabolomics data, potentially including data derived from studies using this compound, with other omics data (genomics, transcriptomics, proteomics) within a systems biology framework allows for a more comprehensive understanding of complex biological ecosystems and the intricate relationships between the metabolome and host physiology cmbio.io. This holistic approach, supported by advanced bioinformatics and data analysis, can lead to deeper biological insights and the identification of novel targets or biomarkers metabolomicsconference.comnih.govcmbio.io.
While untargeted metabolomics can identify new metabolic compounds or changes associated with a particular state, targeted metabolomics, often utilizing stable isotope-labeled standards for accurate quantification, can precisely measure specific metabolites metabolomicsconference.com. This compound is valuable in targeted metabolomics approaches focused on probenecid and its related metabolic pathways.
Q & A
Q. How is Probenecid-d7 used as an internal standard in pharmacokinetic studies employing LC-MS/MS?
this compound serves as a stable isotope-labeled internal standard (SIL-IS) due to its near-identical physicochemical properties to unlabeled Probenecid, with negligible mass difference for accurate quantification. Methodologically:
- Spike calibration standards : Prepare serial dilutions of this compound alongside unlabeled analyte to establish a linear response curve.
- Extraction optimization : Use protein precipitation or solid-phase extraction to minimize matrix effects, ensuring deuterium retention during sample preparation .
- Quantification : Monitor transitions specific to this compound (e.g., m/z shifts) to correct for ion suppression/enhancement in biological matrices .
Q. What analytical techniques are essential for validating this compound’s isotopic purity and structural integrity?
Key steps include:
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specified positions (e.g., absence of protium peaks in H-NMR spectra).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion clusters (e.g., [M+D]) and isotopic enrichment ≥98% using peak intensity ratios.
- Chromatographic purity : Assess via reverse-phase HPLC with UV detection (e.g., 254 nm) to ensure no co-eluting impurities .
Q. What storage conditions are recommended for this compound to maintain stability in longitudinal studies?
Store lyophilized this compound at –20°C in airtight, light-protected vials. For working solutions in DMSO or methanol, aliquot to avoid freeze-thaw cycles and validate stability over 6–12 months using LC-MS/MS reanalysis .
Advanced Research Questions
Q. How can researchers design experiments to isolate this compound’s effects on organic anion transporters (OATs) from confounding variables?
- Dose-response profiling : Co-administer this compound with OAT substrates (e.g., methotrexate) across a concentration gradient (0.1–100 µM) to quantify half-maximal inhibitory concentrations (IC).
- Transfected cell models : Use OAT1/3-overexpressing HEK293 cells to measure substrate uptake inhibition, normalizing to vector controls.
- Pharmacokinetic modeling : Apply compartmental models to distinguish transporter-mediated clearance from passive diffusion, using this compound’s deuterium kinetic isotope effect (KIE) .
Q. What methodologies resolve discrepancies in reported inhibitory constants (K) of this compound across in vitro and in vivo studies?
- Systematic review framework : Extract data from studies meeting predefined inclusion criteria (e.g., assay type, species) and assess heterogeneity via I statistics. Adjust for covariates like pH, temperature, and buffer composition using meta-regression .
- In vitro-in vivo extrapolation (IVIVE) : Compare K values from hepatocyte assays (plasma protein binding-adjusted) with in vivo pharmacokinetic data to identify assay-specific biases .
Q. How can this compound be integrated into multi-compartment pharmacokinetic models to study drug-drug interactions (DDIs)?
- Physiologically based pharmacokinetic (PBPK) modeling : Parameterize this compound’s tissue distribution using logP and plasma protein binding data.
- Transporter-mediated DDIs : Simulate OAT inhibition by this compound using Simcyp® or GastroPlus®, validating against clinical DDI data (e.g., β-lactam antibiotics).
- Sensitivity analysis : Identify critical parameters (e.g., renal blood flow, transporter expression) driving model uncertainty .
Methodological Best Practices
- Data reproducibility : Document synthesis and characterization protocols in line with journal guidelines (e.g., Advanced Journal of Chemistry’s requirements for isotopic purity validation) .
- Ethical reporting : Disclose funding sources and conflicts of interest, adhering to ethical standards for data sharing and authorship .
- Limitations and future directions : Discuss this compound’s potential isotopic effects (e.g., altered metabolic stability) and propose studies using C or N analogs for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
